2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide
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Description
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of thiazolidinone derivatives, including structures similar to the specified compound, highlighting the methods and conditions for creating these molecules. The studies explored the reactivity of thiazolidinone precursors with various reagents to produce derivatives with potential biological activities. The synthesized compounds were characterized using techniques such as IR, 1H NMR, and elemental analysis to confirm their structures (Wardkhan et al., 2008), (Baviskar et al., 2013).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial potential of thiazolidinone derivatives against a variety of bacterial and fungal strains. These compounds were evaluated in vitro for their activity against organisms such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans, showing promising results in some cases. This suggests their potential as antimicrobial agents in medical and pharmaceutical applications (Kumar et al., 2012), (Gouda et al., 2010).
Anticancer Activities
The anticancer properties of thiazolidinone derivatives have also been investigated, with some compounds showing significant activity against various cancer cell lines. These studies contribute to the understanding of the potential therapeutic applications of thiazolidinone derivatives in cancer treatment, highlighting their role in inhibiting cell proliferation and inducing apoptosis in cancer cells. This research opens avenues for developing new anticancer drugs based on thiazolidinone structures (Buzun et al., 2021).
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c1-2-28-16-9-3-13(4-10-16)11-17-19(25)22(20(29)30-17)12-18(24)21-14-5-7-15(8-6-14)23(26)27/h3-11H,2,12H2,1H3,(H,21,24)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHISFFBOLAWQH-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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